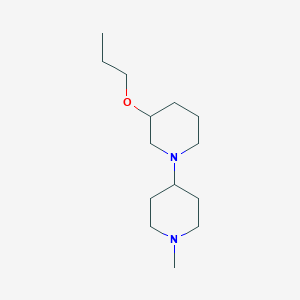![molecular formula C20H21F3N2O3S B6075520 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6075520.png)
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets protein kinase BTK and has been identified as a potential therapeutic agent for the treatment of various autoimmune diseases and cancers.
作用机制
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide selectively inhibits BTK, a key enzyme involved in B cell receptor signaling and activation. By blocking BTK, 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide prevents the activation and proliferation of malignant B cells, leading to cell death. Additionally, 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to modulate the activity of other immune cells, such as T cells and natural killer cells, further enhancing its therapeutic potential.
Biochemical and Physiological Effects:
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the lymphoid tissues. 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to be well-tolerated, with minimal toxicity observed in animal and human studies.
实验室实验的优点和局限性
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, one limitation is its relatively high cost compared to other BTK inhibitors.
未来方向
The potential therapeutic applications of 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide are vast, and ongoing research is focused on exploring its use in various disease settings. Some future directions include investigating its efficacy in combination with other drugs, identifying biomarkers for patient selection, and developing more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide.
合成方法
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide is synthesized through a multistep process, starting from commercially available starting materials. The final step involves the coupling of 4-aminobenzamide with 2-(trifluoromethyl)phenylboronic acid, followed by the addition of 2-methylpiperidine-1-sulfonyl chloride to form the desired product.
科学研究应用
4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic benefits. It has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-14-6-4-5-13-25(14)29(27,28)16-11-9-15(10-12-16)19(26)24-18-8-3-2-7-17(18)20(21,22)23/h2-3,7-12,14H,4-6,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOZEIHCBWZBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylpiperidin-1-yl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[methyl(2-phenylethyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6075439.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6075441.png)
![4-(dimethylamino)-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B6075444.png)
![4-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyridazine](/img/structure/B6075445.png)

![3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6075452.png)
![5-ethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6075467.png)
![6-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6075495.png)
![2-(4-chlorophenyl)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6075498.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B6075502.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)